molecular formula C14H13N3O3S B2574654 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide CAS No. 424806-60-0

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide

Cat. No. B2574654
CAS RN: 424806-60-0
M. Wt: 303.34
InChI Key: AELGBXFLBXTREY-XQRVVYSFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide, also known as BDDAETA, is a compound that has gained interest in the scientific community due to its potential applications in research.

Scientific Research Applications

Chemistry and Biochemistry of Acrylamide

Acrylamide, a precursor in polyacrylamide production, is extensively studied due to its presence in industrially produced goods and its formation in food during high-temperature cooking processes. Its applications span soil conditioning, wastewater treatment, and as a medium in protein electrophoresis labs. Despite its utility, acrylamide's potential health impacts, including neurotoxicity and carcinogenicity, necessitate a deeper understanding of its chemistry, biochemistry, and safety. Research suggests the need for methods to reduce acrylamide levels in food to mitigate potential health risks, highlighting an area where derivatives like (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide could be relevant (Friedman, 2003).

Pharmacological Significance of Benzothiazole Derivatives

Benzothiazole and its derivatives, including compounds similar to the one , have been identified as key structures in several bioactive molecules and pharmaceuticals. The benzothiazole nucleus is pivotal in developing compounds with a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitubercular properties. This underscores the chemical's versatility and potential in creating novel therapeutic agents, indicating the possible pharmacological applications of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide (Sumit et al., 2020).

Detection and Mitigation in Foods

The presence of acrylamide in food and its potential health risks have led to the development of rapid detection methods and strategies to reduce its levels. Innovations in nanomaterials and biosensors have enhanced the ability to detect acrylamide quickly and efficiently in food processing, pointing towards the importance of ongoing research into compounds that could be involved in similar pathways or mitigation techniques. This area of research is crucial for public health and safety, highlighting a potential application field for (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide in developing safer food processing methods (Hu et al., 2015).

Toxicology and Health Implications

The toxicological profile of acrylamide, including its metabolism, developmental, reproductive effects, genotoxicity, and carcinogenicity, provides a foundation for understanding similar compounds' potential impacts. Research into acrylamide's effects on human health underscores the importance of studying and regulating chemicals in food and industrial applications. This comprehensive approach to understanding acrylamide's health implications can inform research into related compounds, such as (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide, especially in terms of safety and regulatory compliance (Dearfield et al., 1988).

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c1-2-13-16-17-14(21-13)15-12(18)6-4-9-3-5-10-11(7-9)20-8-19-10/h3-7H,2,8H2,1H3,(H,15,17,18)/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELGBXFLBXTREY-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)NC(=O)/C=C\C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.